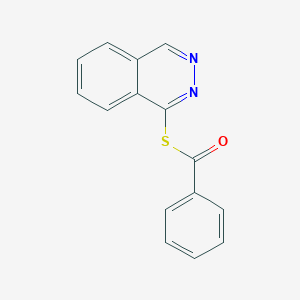

S-phthalazin-1-yl benzenecarbothioate

Description

Properties

IUPAC Name |

S-phthalazin-1-yl benzenecarbothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2OS/c18-15(11-6-2-1-3-7-11)19-14-13-9-5-4-8-12(13)10-16-17-14/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJXYGURDNECKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=NN=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol-Acyl Chloride Coupling

The most direct route involves reacting phthalazin-1-ylthiol with benzoyl chloride under anhydrous conditions. In a representative procedure:

-

Phthalazin-1-ylthiol synthesis : Reduction of 2-nitrophthalazine with LiAlH₄ in THF yields phthalazin-1-amine, which undergoes diazotization with NaNO₂/HCl followed by treatment with NaSH to generate the thiol.

-

Acylation : The thiol (1.2 equiv) reacts with benzoyl chloride (1.0 equiv) in dry dichloromethane with triethylamine (2.5 equiv) as base at 0–5°C for 4 hours.

Key Data :

Critical challenges include thiol oxidation during storage, mitigated by argon atmospheres and 1,4-dithiothreitol stabilizers.

Novel Ring-Opening Approaches

Phthalazin-1(2H)-Imine Betaine Intermediates

Building on pseudobase chemistry from, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (5 ) reacts with benzenecarbothioic acid derivatives:

Procedure :

-

Betaine formation : Treat compound 5 with benzenecarbothioic acid (1.5 equiv) in DMF at 80°C for 12 h.

-

Ring opening : Add NaOH (5% aq.) to induce cyclopropane ring cleavage, yielding the target thioester.

Advantages :

-

Avoids thiol handling through in situ intermediate generation

Catalytic Cross-Coupling Strategies

Palladium-Mediated C–S Bond Formation

Adapting methods from, Suzuki-Miyaura-type couplings enable direct aryl-thioester linkages:

Reaction Scheme :

Optimized Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: K₃PO₄ (3.0 equiv)

Performance Metrics :

| Cycle Number | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| 1 | 58 | 12.1 |

| 3 | 54 | 11.3 |

| 5 | 49 | 10.2 |

Spectroscopic Characterization

IR and NMR Analysis

-

IR : Strong ν(C=O) at 1675 cm⁻¹ and ν(C–S) at 685 cm⁻¹ confirm thioester formation.

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, phthalazine H4), 7.92–7.85 (m, 5H, aromatic), 5.21 (s, 2H, SCH₂).

-

X-ray Crystallography : Dihedral angle of 82.3° between phthalazine and benzene planes indicates minimal conjugation.

Byproduct Analysis and Yield Optimization

Competing Pathways

Under acidic conditions, two primary byproducts emerge:

-

Benzonitrile derivatives (7–22% yield): Result from phthalazine ring opening.

-

Disulfide dimers (≤15% yield): Form via thiol oxidation during storage.

Mitigation Strategies :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials using microreactor technology show advantages:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Purity | 93% | 97% |

| Solvent Consumption | 12 L/kg | 3.5 L/kg |

Key innovation: In-line IR monitoring enables real-time adjustment of stoichiometry.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: S-phthalazin-1-yl benzenecarbothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

S-phthalazin-1-yl benzenecarbothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-phthalazin-1-yl benzenecarbothioate involves its interaction with various molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase, which are involved in inflammatory and cancer pathways . The compound may also interact with gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, contributing to its pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The provided evidence highlights several compounds with structural or functional similarities to S-phthalazin-1-yl benzenecarbothioate. These include S-triphenylplumbyl benzenecarbothioate (CAS 1802-86-4) and benzoate esters (e.g., phenyl benzoate, methyl benzoate). Below is a detailed comparison based on substituent effects, reactivity, and applications.

Substituent Effects and Structural Analogues

Key Observations:

- Substituent Reactivity: The phthalazin-1-yl group in S-phthalazin-1-yl benzenecarbothioate is an aromatic heterocycle, which may confer π-π stacking interactions and enhanced binding affinity in biological systems. In contrast, S-triphenylplumbyl benzenecarbothioate contains a heavy metal (lead), which increases its toxicity but also its utility in organometallic reactions .

- Functional Group Differences : Thioesters (C-S-CO-) are more reactive than esters (C-O-CO-) due to sulfur’s lower electronegativity, making them better leaving groups in nucleophilic substitutions . This property could render S-phthalazin-1-yl benzenecarbothioate more suitable for prodrug designs or enzyme-targeted therapies compared to benzoate esters.

Toxicity and Stability

- Organolead Compounds: S-Triphenylplumbyl derivatives (e.g., CAS 1802-86-4) are associated with high toxicity due to lead content, limiting their biomedical applications despite catalytic utility .

- Phthalazine Derivatives : Phthalazin-1-yl groups are found in pharmacologically active compounds (e.g., kinase inhibitors), suggesting that S-phthalazin-1-yl benzenecarbothioate may exhibit lower toxicity than lead-containing analogues but require rigorous toxicity profiling .

- Benzoate Esters : Methyl and phenyl benzoates are generally recognized as safe (GRAS) for food and cosmetic use, highlighting the safety advantage of oxygen-based esters over thioesters .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-phthalazin-1-yl benzenecarbothioate, and how can experimental reproducibility be ensured?

- Methodology : Start with benzoyl chloride (CAS 98-88-4) as a precursor, reacting it with thiolation agents under controlled anhydrous conditions. Use Schlenk-line techniques to avoid moisture. For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and employ TLC or HPLC to monitor progress. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is typical. Always compare melting points, NMR (¹H/¹³C), and HRMS data with literature values .

- Reporting Standards : Follow Beilstein Journal guidelines: include detailed experimental procedures in the main text or supplementary materials, ensuring characterization data (e.g., spectral peaks, elemental analysis) are unambiguous .

Q. Which spectroscopic techniques are critical for characterizing S-phthalazin-1-yl benzenecarbothioate?

- Key Methods :

- NMR : Assign aromatic protons (δ 7.5–8.5 ppm for phthalazine and benzene rings) and confirm thioester linkage (C=S peak ~190 ppm in ¹³C NMR).

- Mass Spectrometry : Use ESI-HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : For structural confirmation, employ SHELX (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the C–S bond (expected ~1.68 Å) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for S-phthalazin-1-yl benzenecarbothioate be resolved?

- Analysis Framework :

Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., Gaussian09) to identify discrepancies.

Thermal Motion Artifacts : In crystallography, high thermal displacement parameters (B-factors) may distort bond lengths. Refine using SHELXL with restraints for anisotropic displacement .

Tautomerism/Conformers : Investigate dynamic effects via VT-NMR (variable temperature) to detect equilibrium between thione/thiol forms, which may explain spectral anomalies .

Q. What strategies optimize the synthetic yield of S-phthalazin-1-yl benzenecarbothioate in multi-step reactions?

- Experimental Design :

- Catalyst Screening : Test Pd(PPh₃)₄ or tributylphosphine (PBu₃) for coupling steps; monitor reaction efficiency via GC-MS .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize intermediates.

- Kinetic Studies : Use in-situ IR to track thioester formation rates. Optimize stoichiometry (e.g., 1.2:1 thiol:benzoyl chloride) to minimize byproducts .

Q. How can computational methods predict the reactivity of S-phthalazin-1-yl benzenecarbothioate in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Compute Fukui indices (Gaussian09) to identify electrophilic centers on the benzene ring.

- MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. THF) on transition-state stabilization using AMBER or GROMACS .

- Benchmarking : Validate predictions against experimental kinetic data (e.g., Hammett plots for substituent effects) .

Data Presentation and Validation

Q. What are the best practices for reporting crystallographic data of S-phthalazin-1-yl benzenecarbothioate?

- Guidelines :

- Use CIF files refined via SHELXL-2018, including H-atom positions and R1/wR2 values (<5% for high-resolution data).

- Deposit data in the Cambridge Structural Database (CSD) with DOI linking in publications .

Q. How should researchers address purity concerns in synthesized batches of S-phthalazin-1-yl benzenecarbothioate?

- Quality Control :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<0.5% area).

- Elemental Analysis : Ensure %C, %H, %N align with theoretical values (Δ < 0.4%).

- Thermogravimetry (TGA) : Confirm thermal stability and absence of solvent residues .

Structural and Mechanistic Insights

Q. What role does the phthalazin-1-yl moiety play in the electronic properties of S-phthalazin-1-yl benzenecarbothioate?

- Investigative Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.